Imidazo[1,2-a]quinoxalin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]quinoxalin-4-amine typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and ionic liquids has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are involved.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions to form substituted products.
Major Products Formed:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]quinoxalin-4-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalin-4-amine is unique due to its broad spectrum of biological activities. Similar compounds include:
Imidazo[1,5-a]quinoxaline: Shares similar synthetic routes and biological activities but differs in the position of the nitrogen atom in the imidazole ring.
Pyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with similar synthetic methods but different biological properties.
Properties
Molecular Formula |
C10H8N4 |
---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C10H8N4/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H,(H2,11,13) |
InChI Key |
RIEGODVWDDKNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=CN23)N |
Synonyms |
imidazo(1,2-a)quinoxalin-4-amine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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